molecular formula C16H15ClO3 B2919557 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde CAS No. 692279-64-4

4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde

Cat. No.: B2919557
CAS No.: 692279-64-4
M. Wt: 290.74
InChI Key: JSMKDDFNSRHRCG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde ( 692279-64-4) is a synthetic benzaldehyde derivative with the molecular formula C 16 H 15 ClO 3 and a molecular weight of 290.74 g/mol . This compound serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research, particularly in the design and development of novel anti-cancer agents. This benzaldehyde derivative is structurally related to intermediates used in the synthesis of combretastatin analogs . Combretastatins are a class of compounds that inhibit tubulin polymerization and demonstrate potent anti-proliferative effects in tumor cells, making them attractive lead compounds in oncology research . The specific substitution pattern on the benzaldehyde ring—featuring benzyloxy, chloro, and ethoxy functional groups—provides a versatile scaffold for further chemical modification. Researchers utilize this structure to explore structure-activity relationships (SAR) and develop new therapeutic candidates aimed at disrupting tumor blood flow and inducing cancer cell death . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions. Based on a compound of similar structure, potential hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-15-8-13(10-18)14(17)9-16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMKDDFNSRHRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base to form 4-(benzyloxy)benzaldehyde. This intermediate is then subjected to chlorination and ethoxylation reactions to introduce the chloro and ethoxy groups, respectively. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or ferric chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-2-chloro-5-ethoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-2-chloro-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Substituents Key Functional Differences
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde (692279-64-4) C₁₆H₁₅ClO₃ 2-Cl, 4-OBenzyl (OBn), 5-OEthyl (OEt) Reference compound
4-Butoxy-3-chloro-5-methoxybenzaldehyde (483316-01-4) C₁₂H₁₅ClO₃ 3-Cl, 4-OButyl (OBu), 5-OMe Chlorine at position 3; butoxy vs. benzyloxy
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (428470-93-3) C₁₉H₁₈ClO₃ 3-Allyl, 4-O(4-chlorobenzyl), 5-OEt Allyl group at position 3; 4-chlorobenzyloxy
Compound 51 (from ) Not provided Benzylthio (SBn) at position 4, sulfamoyl-triazine at position 5 Sulfamoyl-triazine moiety; sulfur linkage

Key Observations :

  • Chlorine Position : The position of the chlorine atom significantly impacts electronic properties. For instance, 4-Butoxy-3-chloro-5-methoxybenzaldehyde has a chlorine at position 3, which may alter resonance effects compared to the reference compound’s position 2 .
  • Alkoxy vs.
  • Functional Group Diversity : Compounds like 51 () incorporate sulfamoyl-triazine moieties, which are absent in the reference compound, suggesting divergent biological targets (e.g., antimicrobial agents) .
Melting Points:
  • Compound 51 : 266–268°C
  • Compound 52 : 277–279°C

Biological Activity

4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClO3
  • Molecular Weight : 302.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro substituent enhances its reactivity and potential for enzyme inhibition.

  • Enzyme Inhibition : The compound may exhibit inhibitory effects on key enzymes involved in metabolic pathways, similar to other substituted benzaldehydes which have shown activity against enzymes such as xanthine oxidase and acetylcholinesterase (AChE) .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, possibly through the disruption of cellular processes in pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibitory effects on xanthine oxidase
AntimicrobialPotential activity against Gram-negative bacteria
AnticancerInduced apoptosis in cancer cell lines
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Activity : A study explored the anticancer potential of various benzaldehyde derivatives, including those with chloro and methoxy substituents. Results indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also have similar effects .
  • Antimicrobial Properties : Research into the antimicrobial activity of substituted benzaldehydes revealed that compounds with electron-withdrawing groups like chloro demonstrated enhanced activity against bacterial strains. The study highlighted the importance of structural modifications in increasing efficacy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that such compounds often interact with enzyme active sites, leading to conformational changes that inhibit enzymatic function. This was evidenced by molecular docking studies showing favorable binding interactions between the compound and target enzymes .

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